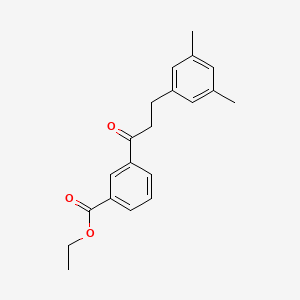

3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone

Description

3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is an aromatic ketone derivative featuring a propiophenone backbone substituted with a carboethoxy (COOEt) group at the 3'-position and a 3,5-dimethylphenyl moiety at the 3-position. The compound’s ester and aryl substituents likely influence its physicochemical properties, such as lipophilicity and electronic characteristics, which are critical in biological activity or material science applications .

Properties

IUPAC Name |

ethyl 3-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)9-8-16-11-14(2)10-15(3)12-16/h5-7,10-13H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSHIOVBBTVWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644886 | |

| Record name | Ethyl 3-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-35-3 | |

| Record name | Ethyl 3-[3-(3,5-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone typically involves the reaction of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone with structurally related compounds:

*Hypothesized IC50 based on N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide derivatives showing PET inhibition at ~10 µM .

Physicochemical and Crystallographic Comparisons

- Crystal Packing: Substituents like methyl or halogens influence molecular packing. For instance, 3,5-dimethylphenyl groups in trichloro-acetamides led to unique crystal systems with two molecules per asymmetric unit, suggesting steric bulk affects lattice organization .

- Solubility and Stability: The carboethoxy group may enhance solubility in organic solvents compared to non-ester analogs. Predicted boiling points (~420°C) and densities (~1.01 g/cm³) align with structurally similar propiophenones .

Biological Activity

3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a propiophenone backbone with a carboethoxy group at the 3' position and a dimethyl-substituted phenyl group at the 3-position. Its molecular formula is , with a molecular weight of approximately 250.30 g/mol.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors. The compound acts as a reactive intermediate in chemical reactions and may influence metabolic pathways by modulating enzyme activity or receptor function. This modulation can lead to significant changes in cellular processes, including apoptosis and cell proliferation.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities:

- Anticancer Activity : Several studies have highlighted the potential of similar compounds in inhibiting cancer cell growth. For instance, thiosemicarbazone derivatives related to acetophenone have shown promising anticancer properties by inducing apoptosis in K562 cells through mitochondrial pathways .

- Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit specific enzymes. For example, benzoylbenzophenone thiosemicarbazone analogues demonstrated selective inhibition of cathepsin L, which is implicated in cancer metastasis.

- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting potential applications in treating infections .

Research Findings and Case Studies

- Anticancer Studies : A study on thiosemicarbazone derivatives indicated that certain compounds induced cell death in K562 cells at concentrations around 10 µM. The mechanism involved changes in mitochondrial bioenergetics and thiol content depletion .

- Enzyme Inhibition : Research on benzoylbenzophenone derivatives revealed that specific compounds inhibited the invasive potential of prostate cancer cells significantly (up to 92% at 5 µM). These findings suggest that modifications to the chemical structure can enhance biological efficacy.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone, and what key intermediates should be prioritized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with Friedel-Crafts acylation to introduce the propiophenone backbone. The 3,5-dimethylphenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution, while the carboethoxy group is added via esterification using ethyl chloroformate. Key intermediates include 3-(3,5-dimethylphenyl)propiophenone and its hydroxylated derivative for subsequent esterification. Reaction optimization (e.g., temperature, catalyst loading) is critical to avoid side products like over-alkylation .

- Example Reaction Conditions :

- Friedel-Crafts Acylation : AlCl₃ (1.2 equiv), 80°C, anhydrous dichloromethane.

- Esterification : Ethyl chloroformate (1.1 equiv), pyridine, 0°C → RT, 12 h .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; monitor UV absorbance at 254 nm. Purity ≥95% is acceptable for most studies .

- NMR : Key diagnostic signals include the ester carbonyl (δ 165–170 ppm in ¹³C-NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H-NMR). Compare with reference spectra of structurally similar compounds (e.g., ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 340.4 (calculated for C₂₀H₂₀O₃) .

Q. What are the optimal storage conditions to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases. Periodic purity checks via HPLC are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural confirmation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, the methyl groups on the 3,5-dimethylphenyl ring (δ ~2.3 ppm) should show cross-peaks with adjacent aromatic protons .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA. Discrepancies >0.5 ppm may indicate impurities or tautomerization .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., DMSO, water) using AMBER or GROMACS. Focus on the ester group’s susceptibility to hydrolysis .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group may act as a hydrogen-bond acceptor in protein-ligand interactions .

Q. How can researchers design experiments to study this compound’s role in inhibiting specific enzymes (e.g., Bcl-xL)?

- Methodological Answer :

- Bioactivity Assays : Use fluorescence polarization to measure binding affinity to Bcl-xL. A terphenyl-based analog (e.g., compound 14 in ) showed IC₅₀ values <1 µM, suggesting structural modifications (e.g., replacing cyanomethoxy with carboxymethoxy) could enhance potency .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., halogens, methoxy groups) and correlate changes in IC₅₀ with electronic/steric properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical melting points?

- Methodological Answer :

- Purification Check : Re-crystallize the compound using a solvent system (e.g., ethyl acetate/hexanes) to remove impurities that depress the melting point .

- DSC Analysis : Perform differential scanning calorimetry to confirm thermal behavior. Theoretical values from NIST databases (e.g., 3-(3,4-dihydroxyphenyl)propionic acid, mp 145–148°C) can serve as benchmarks .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating metabolic stability?

- Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes (PHHs) in Williams’ E medium. Monitor ester hydrolysis via LC-MS/MS over 24 hours. Half-life (t₁/₂) <2 h suggests rapid metabolism .

- Microsomal Stability Assays : Incubate with liver microsomes (e.g., rat S9 fraction) and NADPH cofactor to assess cytochrome P450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.